Scientific Field: Pharmacology
Summary: Bepotastine is a second-generation antihistamine used for treating allergic rhinitis and urticaria. The application of pharmacokinetic modeling to determine the optimal dosage regimen for pediatric patients is crucial due to the lack of appropriate dosing guidelines.
Methods: Researchers utilized population pharmacokinetic (popPK) and physiologically based pharmacokinetic (PBPK) models, using data from previous trials. A popPK model was built using NONMEM software, incorporating body weight as a covariate. A PBPK model was developed using PK-Sim software, predicting drug concentrations in pediatric patients.
Results: The study proposed optimal oral dosing regimens for different weight and age groups. The PBPK model showed good concordance with known properties of bepotastine, fostering safer and more effective use in pediatric patients .
Scientific Field: Pharmaceutical Technology
Summary: The development of a sustained-release tablet for bepotastine besilate aims to improve patient compliance by reducing the dosing frequency for allergic rhinitis and urticarial/pruritus treatment.
Methods: A Design of Experiment (DoE) approach was employed to develop a sustained-release tablet. Critical quality attributes were identified, including dissolution rates at specific time intervals. Hydrophilic polymers were used to achieve the desired release pattern.
Results: The optimized sustained-release tablet showed dissolution rates of 24.9%, 47.4%, and 88.8% at 1, 3, and 10 hours, respectively. It was found to be biologically equivalent to the immediate-release formulation, suggesting its potential for once-daily dosing .
Scientific Field: Pharmaceutical Chemistry
Summary: The chemical stability of bepotastine was examined under various conditions to understand its degradation kinetics and ensure the quality of pharmaceutical formulations.
Methods: Bepotastine was subjected to high temperatures and UV/VIS light exposure at different pH levels. The percentage degradation and kinetics were analyzed to assess the stability of the compound.
Results: The study provided insights into the stability profile of bepotastine, which is essential for the development of stable and effective pharmaceutical preparations .
Scientific Field: Pharmaceutical Analysis
Summary: The stability of bepotastine in topical formulations is critical for its efficacy. Studies assess the stability of bepotastine in various topical formulations under different storage conditions.
Methods: High-performance liquid chromatography (HPLC) and Fourier-transform infrared spectroscopy (FT-IR) are used to analyze the stability of bepotastine in the presence of excipients like citric acid and polyvinyl alcohol under conditions of high temperature and humidity or UV light exposure.
Results: The findings provide valuable data for the manufacturing and storage of bepotastine-containing topical formulations, ensuring the drug’s stability and effectiveness .
Scientific Field: Oncology
Summary: Bepotastine has been studied for its potential to sensitize cancer cells, particularly ovarian cancer, to poly (ADP-ribose) polymerase (PARP) inhibitors, enhancing the efficacy of cancer treatments.
Methods: The study investigates bepotastine’s ability to antagonize PARP-induced senescence-associated secretory phenotype (SASP) in cancer-associated fibroblasts (CAFs) by inhibiting NF-κB signaling, independent of the histamine H1 receptor.
Bepotastine is a second-generation antihistamine classified as a selective antagonist of the histamine H1 receptor. It is primarily used in the treatment of allergic conjunctivitis and is marketed under the brand name Bepreve for its ophthalmic formulation. Bepotastine was first approved in Japan for allergic rhinitis in July 2000 and later for urticaria/puritus in January 2002. The compound is recognized for its non-sedating properties, making it suitable for patients who may be sensitive to the sedative effects commonly associated with first-generation antihistamines .
The chemical formula of Bepotastine is and it has a molecular weight of approximately 388.89 g/mol . Its structure includes a piperidine ring, which is characteristic of many modern antihistamines, allowing it to effectively block the H1 receptor and alleviate allergic symptoms without significant central nervous system penetration .
Bepotastine acts as a selective antagonist of histamine H1 receptors. Histamine is a chemical mediator released by the body during allergic reactions, triggering symptoms like itching, redness, and inflammation. Bepotastine binds to these receptors, preventing histamine from exerting its effects and alleviating allergic symptoms [].
Bepotastine is generally well-tolerated with minimal side effects. However, potential side effects include mild burning or stinging sensation in the eyes (for ophthalmic solution) and taste disturbances [].
Bepotastine undergoes minimal metabolism, primarily through cytochrome P450 enzymes, and is largely excreted unchanged in urine, indicating a low potential for drug-drug interactions related to metabolic pathways . The compound's pharmacological activity is primarily attributed to its ability to inhibit histamine's action at the H1 receptor, thus preventing the cascade of allergic symptoms triggered by histamine release during allergic reactions.
Bepotastine exhibits several biological activities:
The synthesis of Bepotastine involves several steps that typically include:
Detailed synthetic routes can vary based on desired purity and yield but generally follow these principles .
Bepotastine is primarily used in:
Bepotastine's interactions have been studied primarily concerning its pharmacokinetics. It has been shown that certain medications can affect its excretion rate:
Adverse reactions are generally mild but can include a taste disturbance following ocular administration, which occurs in about 25% of patients .
Bepotastine belongs to a class of second-generation antihistamines that are designed to minimize sedation while effectively managing allergic symptoms. Here are some similar compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Ketotifen | Mast cell stabilizer; used for asthma management | |
| Loratadine | Non-sedating; long duration of action | |
| Desloratadine | Active metabolite of Loratadine; potent H1 antagonist | |
| Fexofenadine | Non-sedating; minimal central nervous system effects | |
| Ebastine | Rapid absorption; effective for seasonal allergies |
Uniqueness of Bepotastine: